molecular formula C8H6F2N2O2 B1436079 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 1806469-15-7

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1436079
CAS No.: 1806469-15-7
M. Wt: 200.14 g/mol
InChI Key: WGSZJVSNGVDBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Benzimidazole Derivatives

Benzimidazoles were first identified in the mid-20th century during investigations into vitamin B~12~, where the benzimidazole nucleus was recognized as a stable scaffold for drug development. Early synthetic routes involved condensation of o-phenylenediamine with carboxylic acids or aldehydes, enabling the creation of diverse derivatives. The discovery of antiparasitic agents like thiabendazole (1960s) and proton pump inhibitors (PPIs) such as omeprazole (1980s) solidified benzimidazoles as pharmacologically vital scaffolds.

The introduction of fluorine into benzimidazoles emerged later, driven by the desire to enhance metabolic stability and bioavailability. Fluorinated analogs, including 5-(difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one, were developed to optimize interactions with biological targets while mitigating oxidative degradation.

Significance of Difluoromethoxy Substituted Benzimidazolones

The difluoromethoxy (-OCF~2~H) group confers unique physicochemical properties:

  • Enhanced Lipophilicity : Fluorine’s electronegativity increases membrane permeability, improving cellular uptake.
  • Metabolic Stability : The C-F bond resists enzymatic cleavage, prolonging half-life compared to non-fluorinated analogs.
  • Steric and Electronic Effects : The -OCF~2~H group adopts an orthogonal orientation relative to the benzimidazole ring, influencing binding interactions in biological systems.

This compound is notable as a synthetic intermediate in the production of pantoprazole, a PPI used to treat acid-related gastrointestinal disorders. Its structural features have also inspired research into anticancer and antimicrobial agents, as evidenced by its inhibition of tubulin polymerization and steroid sulfatase activity.

Relationship to Other Benzimidazole Derivatives

This compound shares structural motifs with several therapeutic agents:

Derivative Key Substituents Biological Application
Pantoprazole Pyridinylmethylsulfinyl group Proton pump inhibition
Albendazole Propylthio group Anthelmintic activity
Omeprazole Methoxy group Acid secretion suppression
STX140 (Bis-sulfamate) Sulfamoyloxy groups Antiproliferative activity

Unlike PPIs, which target H+/K+-ATPase, this compound’s bioactivity stems from its ability to disrupt microtubule dynamics and enzyme inhibition.

Current Research Landscape and Scientific Interest

Recent studies have focused on:

  • Synthetic Methodologies :
    • Improved routes using in situ condensation of 4-(difluoromethoxy)-o-phenylenediamine with carbon disulfide under alkaline conditions.
    • Catalytic approaches employing nanocrystalline MgO or β-cyclodextrin-functionalized catalysts to enhance yield and purity.
  • Biological Evaluation :

    • Anticancer Activity : In the NCI-60 cell line panel, the bis-sulfamate derivative exhibited GI~50~ values of 0.28 μM (MCF-7) and 0.74 μM (MDA-MB-231), rivaling established agents like STX140.
    • Enzyme Inhibition : Demonstrated IC~50~ of 3.7 nM against steroid sulfatase in JEG-3 cells, highlighting potential for endocrine therapy.
  • Structural Insights :

    • X-ray crystallography reveals that the -OCF~2~H group’s orthogonal orientation alters binding interactions compared to planar methoxy substituents, affecting potency in tubulin inhibition assays.

Table 1: Key Research Findings on this compound Derivatives

Study Focus Methodology Key Result Source
Antiproliferative Activity NCI-60 cell line screening Avg. GI~50~ = 0.66 μM
Tubulin Inhibition In vitro polymerization assay 48% inhibition at 10 μM
STS Inhibition JEG-3 whole-cell assay IC~50~ = 3.7 nM
Synthetic Yield Optimization Catalytic cyclization 95.4% yield achieved

Properties

IUPAC Name

5-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-7(10)14-4-1-2-5-6(3-4)12-8(13)11-5/h1-3,7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSZJVSNGVDBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Mercapto-5-difluoromethoxy-1H-benzimidazole Intermediate

An improved industrial process for this intermediate involves:

  • Step 1: Formation of N-[4-(difluoromethoxy)phenyl]acetamide
    Reaction of 4-hydroxyacetanilide with difluoromethylene chloride introduces the difluoromethoxy group.

  • Step 2: Nitration and Hydrolysis
    The acetanilide derivative is nitrated and then hydrolyzed to yield the corresponding nitroaniline.

  • Step 3: Reduction and Cyclization
    Reduction of the nitro group followed by cyclization forms the benzimidazole ring, producing 2-mercapto-5-difluoromethoxy-1H-benzimidazole.

This route is advantageous for industrial scale due to simplified operations, mild conditions, cost-effectiveness, and a moderate yield of approximately 52.6%.

Alkylation to Form 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one Derivatives

The 2-mercapto intermediate undergoes nucleophilic substitution with alkyl halides, such as 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, under basic conditions to form substituted benzimidazole derivatives. Typical conditions include:

  • Use of sodium hydroxide as base
  • Solvents: water, methanol, or ethanol-water mixtures
  • Temperature ranges from 10°C to 55°C
  • Reaction times between 2 to 5 hours

The reaction yields are high (83% to 97.5%) with excellent purity (>99% by HPLC). The workup involves filtration, washing, and drying under vacuum. Purification steps may include extraction with organic solvents like dichloromethane and crystallization from methyl ether or hexane mixtures.

Oxidation and Further Functionalization

In some processes, the sulfide formed in alkylation is oxidized to sulfoxide or sulfone derivatives using sodium hypochlorite in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. This step is conducted at low temperatures (0–15°C) to maintain selectivity and yield.

Comparative Data Table of Preparation Methods

Step / Condition Solvent System Base Used Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC %) Notes
Alkylation with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride Water NaOH 25–30 4–5 97.5 99 Simple stirring and filtration
Alkylation in methanol-water mixture Methanol + Water NaOH 10–40 2.5 95.3 99.2 Extraction and crystallization step included
Alkylation at elevated temperature Methanol + Water NaOH 40–55 3.5 93 Not specified Includes washing with dilute NaOH and water
Alkylation in ethanol-water mixture Ethanol + Water NaOH flakes 20 5 83 Not specified Followed by centrifugation and solvent extraction

Research Findings and Industrial Relevance

  • The improved synthesis of the mercapto intermediate is industrially viable, providing a balance between yield, purity, and cost.
  • The alkylation step is robust, adaptable to various solvent systems, and scalable, achieving high yields and purity suitable for pharmaceutical applications.
  • The presence of the difluoromethoxy group enhances biological activity and reduces toxicity compared to other benzimidazole derivatives, making these preparation methods valuable for medicinal chemistry.
  • Oxidation steps and further functionalization enable derivatization for specific biological targets, expanding the compound's utility.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The compound is primarily researched for its potential as an antimicrobial agent . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial therapies .

2. Enzyme Inhibition

  • It acts as an enzyme inhibitor , particularly targeting pathways involving benzimidazole derivatives. This property is crucial for its role in antimicrobial activity, as it can block the active sites of specific enzymes, preventing substrate access .

3. Industrial Applications

  • Beyond medicinal uses, 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is utilized in the synthesis of advanced materials and serves as a precursor for other bioactive compounds .

Comparative Analysis with Related Compounds

A comparative study highlights the unique properties of this compound against similar compounds:

Compound NameLipophilicityAntimicrobial ActivityAnticancer Activity
5-Methoxy-1H-benzo[d]imidazole-2-thiolModerateModerateLow
5-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-thiolHighHighModerate
This compound High Superior Promising

The difluoromethoxy group enhances lipophilicity and metabolic stability, resulting in superior antimicrobial activity compared to its methoxy and trifluoromethoxy analogs .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound:

  • Antimicrobial Efficacy Study :
    • A study demonstrated that this compound exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The results suggested that the difluoromethoxy group plays a crucial role in enhancing membrane permeability and thus improving antibacterial activity.
  • Enzyme Inhibition Research :
    • Research focused on the compound's role as an enzyme inhibitor revealed its potential in targeting specific microbial enzymes critical for survival. The findings indicated that it could be developed into a novel class of antimicrobial agents .
  • Synthesis and Industrial Use Cases :
    • Industrial applications have been explored where this compound serves as a precursor in synthesizing more complex bioactive molecules. Its unique properties make it suitable for high-throughput screening in drug discovery processes .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one -OCF₂H at C5 C₈H₅F₂N₂O₂ Enhanced metabolic stability, PPI precursor
5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole Sulfinyl (-SO-) linker to 3,4-dimethoxypyridine C₁₆H₁₅F₂N₃O₄S Proton pump inhibition, acid-resistant
5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole Thioether (-S-) linker to 4-chloro-3-methoxypyridine C₁₅H₁₂ClF₂N₃O₂S Intermediate for PPIs, improved solubility
5-Methylnitramino-4,6-dinitro-1,3-dihydrobenzimidazol-2-one -NHNO₂ at C5, -NO₂ at C4/C6 C₈H₆N₆O₇ High thermal stability (deflagration at 278°C)
5-(Piperazin-1-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one Sulfonyl (-SO₂-) and piperazine at C5 C₁₁H₁₃N₅O₃S Metal ion complexation, polar solvent solubility
5-[(Pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one Pyridinylmethylamino group at C5 C₁₃H₁₂N₄O Potential kinase inhibition, aromatic binding

Key Comparative Findings

Thermal Stability
  • The 5-methylnitramino-4,6-dinitro analog exhibits high thermal stability (deflagration at 278°C) due to electron-withdrawing nitro groups stabilizing the aromatic system. In contrast, derivatives with nitroxyethyl groups (e.g., 5-[2'-(nitroxyethyl)nitramino]-4,6-dinitro) show reduced stability (deflagration at 199–201°C), attributed to the destabilizing nitrato (-ONO₂) group .
Solubility and Reactivity
  • Piperazine-sulfonyl derivatives (e.g., 5-(piperazin-1-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one) exhibit enhanced polarity and conformational flexibility, improving solubility in polar solvents like water or DMSO. This contrasts with difluoromethoxy analogs, where the -OCF₂H group increases lipophilicity, favoring membrane permeability .
  • Thioether-linked compounds (e.g., ) show higher chemical reactivity than sulfinyl-linked analogs (e.g., ), making them prone to oxidation but useful as synthetic intermediates .

Biological Activity

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Overview of the Compound

  • Chemical Formula : C₈H₆F₂N₂O₂
  • CAS Number : 1806469-15-7
  • Molecular Weight : 182.14 g/mol
  • IUPAC Name : 5-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits enzyme inhibitory properties by binding to active sites, thereby blocking substrate access. This mechanism is crucial in its role as an antimicrobial agent.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial therapies .

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, possess significant antibacterial activity. Studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the difluoromethoxy group enhances the compound's lipophilicity and cell membrane penetration, contributing to its antimicrobial efficacy .

Comparative Analysis with Related Compounds

The presence of the difluoromethoxy group in this compound differentiates it from other benzimidazole derivatives. A comparison with similar compounds highlights its unique properties:

Compound NameLipophilicityAntimicrobial ActivityAnticancer Activity
5-Methoxy-1H-benzo[d]imidazole-2-thiolModerateModerateLow
5-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-thiolHighHighModerate
This compound HighSuperiorPromising

The difluoromethoxy derivative exhibits enhanced antimicrobial activity compared to its methoxy and trifluoromethoxy analogs due to improved metabolic stability and cellular uptake .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial potential of various benzimidazole derivatives against clinical isolates. The study found that compounds with difluoromethoxy substitutions had significantly lower MIC values compared to those without such modifications .
  • Anticancer Studies :
    • A series of benzimidazole derivatives were tested against different cancer cell lines. The results indicated that modifications at the 5-position significantly enhance anticancer activity, particularly in compounds similar to this compound .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one and its derivatives?

Answer:
The synthesis typically involves fluorinated benzimidazole scaffolds. A solvent-free one-pot approach using organocatalysts (e.g., thiourea derivatives) is efficient for constructing the benzimidazole core, achieving yields of 57–59% under microwave irradiation or conventional heating . Key steps include:

  • Cyclocondensation : Reaction of o-phenylenediamine analogs with difluoromethoxy-containing carbonyl precursors.
  • Functionalization : Post-synthetic modifications (e.g., sulfoxidation, thiolation) to introduce pharmacophoric groups .
  • Purification : Recrystallization from ethanol or methanol to achieve >97% purity, verified by HPLC and melting point analysis (Tm = 239–243°C) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Use a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection at 305 nm, using a C18 column and acetonitrile/water mobile phase to resolve impurities (e.g., sulfonyl or sulfoxide byproducts) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., difluoromethoxy at C5, benzimidazolone tautomerism) .
    • HRMS : Verify molecular weight (e.g., [M+H]+ = 217.08 for C8H6F2N2O2) .
  • Thermal Analysis : Melting point consistency (239–243°C) as a purity indicator .

Advanced: How can conflicting chromatographic data (e.g., unresolved impurities) be addressed during analytical method development?

Answer:
Contradictions in impurity resolution (e.g., co-elution of Impurities D and F) require:

  • Mobile Phase Optimization : Adjust pH (e.g., 0.1% trifluoroacetic acid) or gradient elution to enhance separation .
  • Column Screening : Test alternative stationary phases (e.g., HILIC or phenyl-hexyl columns) for polar impurities.
  • Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions to identify degradation products and validate method robustness .

Advanced: What experimental strategies are used to study structure-activity relationships (SAR) for benzimidazole derivatives in drug discovery?

Answer:

  • QSAR Modeling : Use 2D-QSAR models trained on datasets of 131 benzimidazole derivatives to correlate substituent effects (e.g., electron-withdrawing groups at C5) with biological activity (e.g., IC50 against cancer cell lines) .
  • Biological Assays :
    • Antimicrobial Activity : Broth microdilution (MIC = 1.5–3.125 µg/mL against S. aureus and E. coli) .
    • Antiviral Screening : Plaque reduction assays for hepatitis B virus (HBV) inhibition, noting EC50 values .
  • Crystallography : Resolve enantiomers (e.g., sulfoxide derivatives) via chiral HPLC to assess stereochemical impacts on potency .

Advanced: How can excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives be exploited for fluorescence sensing applications?

Answer:

  • Structural Design : Introduce electron-donating/withdrawing groups (e.g., hydroxyl or nitro substituents) to modulate ESIPT efficiency. For example, 2-(2-hydroxyphenyl)benzimidazole derivatives exhibit large Stokes shifts (~200 nm) due to keto-enol tautomerism .
  • Characterization :
    • Fluorescence Spectroscopy : Measure quantum yield (Φ) and lifetime (τ) in solvents of varying polarity.
    • DFT Calculations : Map potential energy surfaces to predict proton transfer barriers .
  • Applications : Detect metal ions (e.g., Cu2+, Zn2+) via fluorescence quenching/enhancement in aqueous media .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key challenges include:

  • Reaction Scalability : Transition from microwave-assisted synthesis (small batches) to continuous flow reactors for improved yield and safety .
  • Purification : Avoid column chromatography; instead, use recrystallization or aqueous workups for cost-effective scaling .
  • Impurity Control : Monitor sulfoxide/sulfone byproducts using in-line PAT (Process Analytical Technology) tools during oxidation steps .

Advanced: How can computational tools aid in optimizing the pharmacokinetic profile of benzimidazole-based drug candidates?

Answer:

  • ADME Prediction : Use software (e.g., SwissADME) to calculate key parameters:
    • Lipophilicity (LogP) : Target 2–3 for optimal membrane permeability.
    • TPSA (Topological Polar Surface Area) : Aim for <90 Ų to enhance oral bioavailability .
  • CYP Inhibition Screening : Virtual screening against cytochrome P450 isoforms (e.g., CYP3A4) to mitigate drug-drug interaction risks .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential sulfoxide/sulfone fumes.
  • Emergency Protocols : In case of ingestion, rinse mouth and contact a poison center immediately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.